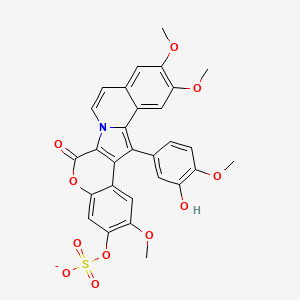

Lamellarin alpha 20-sulfate(1-)

Description

Significance of Marine-Derived Alkaloids in Chemical Biology and Drug Discovery

Marine alkaloids represent a structurally diverse and biologically active class of natural products. frontiersin.org These compounds, isolated from various marine organisms such as sponges, tunicates, and mollusks, often exhibit novel molecular architectures not found in their terrestrial counterparts. researchgate.netmdpi.com Their unique structures are a key reason for their potent and varied biological activities, which include anticancer, antiviral, anti-inflammatory, and antibacterial properties. frontiersin.orgontosight.airsc.org

The chemical diversity of marine alkaloids makes them a valuable resource for drug discovery and development. frontiersin.org They serve as lead compounds for the synthesis of new therapeutic agents and as probes to investigate biological pathways. frontiersin.org The study of marine alkaloids has not only led to the discovery of potential new drugs but has also expanded our understanding of chemical biology by providing novel tools to explore cellular processes.

Overview of the Lamellarin Class of Pyrrole (B145914) Alkaloids

The lamellarins are a large family of more than 70 polyaromatic pyrrole alkaloids. mdpi.comnih.gov These compounds share a central pyrrole ring, which can be either fused to adjacent aromatic rings, forming a pentacyclic skeleton, or remain unfused. nih.goveurekaselect.comnih.gov The fused lamellarins are further categorized based on the saturation of the C5-C6 bond in their isoquinoline (B145761) moiety. nii.ac.jp

First discovered in 1985 from the prosobranch mollusk Lamellaria sp., lamellarins have since been isolated from a variety of marine invertebrates, predominantly ascidians and sponges. eurekaselect.comnih.govnii.ac.jp The structural diversity within the lamellarin family, arising from different substitution patterns, contributes to their wide range of biological activities. nih.gov These activities include cytotoxicity against tumor cells, reversal of multidrug resistance, and inhibition of enzymes such as topoisomerase I and HIV-1 integrase. nih.goveurekaselect.comnii.ac.jp

Historical Context and Discovery of Lamellarin α 20-Sulfate(1-)

Lamellarin α 20-sulfate(1-) was identified as a new member of the lamellarin family through the screening of marine natural products for activity against HIV-1 integrase. nih.gov It was isolated from an unidentified ascidian collected in the Arabian Sea. nih.govresearchgate.netnih.gov The structure of this sulfated alkaloid was determined using spectroscopic data. nih.gov

The discovery of Lamellarin α 20-sulfate(1-) was significant because it demonstrated selective inhibition of HIV-1 integrase, an essential enzyme for retroviral replication. nih.gov Further studies revealed that the sulfate (B86663) group is crucial for its anti-HIV-1 integrase activity. researchgate.net The first total synthesis of Lamellarin α 20-sulfate was reported, confirming its structure and providing a means to produce the compound for further investigation. mdpi.comnii.ac.jp Research has also explored the synthesis and biological evaluation of its analogues to understand the structure-activity relationships within this class of compounds. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H22NO11S- |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate |

InChI |

InChI=1S/C29H23NO11S/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30/h5-13,31H,1-4H3,(H,33,34,35)/p-1 |

InChI Key |

JMOHRMCZYHDLSW-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Lamellarin α 20 Sulfate 1

Biological Sources and Ecological Niche

Ascidian Genera (e.g., Didemnum species)

Ascidians, commonly known as sea squirts or tunicates, are the most prolific sources of lamellarin alkaloids. researchgate.netingentaconnect.com While Lamellarin α 20-sulfate itself was isolated from an unidentified ascidian species, numerous other lamellarins have been extracted from identified genera, particularly from the genus Didemnum. mdpi.comnih.gov

Didemnum is a genus of colonial ascidians found globally in a variety of marine environments. Specific species that have yielded lamellarins include:

Didemnum chartaceum : This species, found in the Indian Ocean and on the Australian Great Barrier Reef, has been a source of various lamellarins, including lamellarins E-H and lamellarin Z, as well as sulfated versions of lamellarins B, C, and L. mdpi.commdpi.com

Didemnum obscurum : Collected from the Indian Ocean, this ascidian has yielded lamellarins α, γ, and ε, among others. mdpi.commdpi.com

Didemnum ternerratum : This Pacific tunicate, collected from the Kingdom of Tonga, was found to contain several sulfated lamellarins, such as D 8-sulfate and E 20-sulfate. mdpi.com

Didemnum sp. : Various unidentified species of Didemnum from Australian waters have produced a range of lamellarins. mdpi.com

The table below summarizes some of the key ascidian sources for the lamellarin family of compounds.

Table 1: Selected Ascidian Sources of Lamellarin Alkaloids

| Genus/Species | Lamellarins Isolated |

|---|---|

| Didemnum chartaceum | Lamellarins E-H, Lamellarin Z, Lamellarin B 20-sulfate, Lamellarin C 20-sulfate, Lamellarin L 20-sulfate |

| Didemnum obscurum | Lamellarins α, γ, ε, ζ, η, φ, χ |

| Didemnum ternerratum | Lamellarin D 8-sulfate, Lamellarin E 20-sulfate, Lamellarin K 20-sulfate |

| Didemnum sp. | Lamellarins I-M, Lamellarin S, Lamellarins A1-A6 |

Marine Sponge Species

While ascidians are the most common source, marine sponges are also known to produce lamellarin alkaloids. ingentaconnect.com The isolation of these compounds from sponges demonstrates their distribution across different marine phyla. One notable example is the sponge Dendrilla cactos, from which lamellarins O, P, Q, and R were first isolated. ingentaconnect.com

Table 2: Marine Sponge Sources of Lamellarin Alkaloids

| Species | Lamellarins Isolated |

|---|

Geographic Distribution of Source Organisms

The organisms that produce lamellarin α 20-sulfate and its chemical relatives are found in various marine environments across the globe, from the Indian Ocean to the Pacific. The specific locations where source organisms have been collected highlight the widespread geographical distribution of these compounds.

Arabian Sea: The unidentified ascidian (collection # IIC-197) from which Lamellarin α 20-sulfate was first isolated was collected off the Trivandrum coast of India in the Arabian Sea. mdpi.comingentaconnect.com

Indian Ocean: The ascidian Didemnum obscurum was collected in the Indian Ocean, yielding a variety of lamellarins. mdpi.commdpi.com

Australia: Several lamellarin-producing organisms have been found in Australian waters.

The Great Barrier Reef is home to the ascidian Didemnum chartaceum. mdpi.com

A tunicate of the genus Didemnum that yielded lamellarin S was collected near Duras, New South Wales. mdpi.com

Another Didemnum species was sourced from near Wasp Island, New South Wales. mdpi.com

The southern Australian marine sponge Dendrilla cactos was the source of lamellarins O and P. ingentaconnect.com

Pacific Ocean: The tunicate Didemnum ternerratum, containing several sulfated lamellarins, was collected from the Kingdom of Tonga in the Pacific Ocean. mdpi.com

Table 3: Geographic Locations of Lamellarin Source Organisms

| Location | Source Organism(s) |

|---|---|

| Arabian Sea (India) | Unidentified ascidian |

| Indian Ocean | Didemnum chartaceum, Didemnum obscurum, Didemnum sp. |

| Australia (Great Barrier Reef, New South Wales, Southern Australia) | Didemnum chartaceum, Didemnum sp., Dendrilla cactos |

Synthetic Strategies for Lamellarin α 20 Sulfate 1 and Analogues

Total Synthesis Approaches for the Lamellarin α Core Structure

The assembly of the lamellarin core is the central challenge in the total synthesis of these alkaloids. Strategies can be broadly categorized by the key bond formations and the starting precursor, whether it be a pyrrole (B145914), isoquinoline (B145761), or coumarin (B35378) derivative. mdpi.com

Early Synthetic Routes and Methodological Evolution

The first total synthesis of any lamellarin alkaloids was reported in 1997 by Ishibashi and coworkers, who successfully synthesized lamellarin D and lamellarin H. nih.govnih.gov Their approach was pivotal, utilizing an isoquinoline derivative as the starting point and constructing the central pyrrole ring via an N-ylide-mediated [3+2] cycloaddition reaction. nih.govnih.gov This landmark achievement paved the way for future synthetic explorations.

Also in 1997, Steglich's group developed a biomimetic synthesis for lamellarin G trimethyl ether. nih.gov This route was inspired by the presumed biosynthetic pathway and involved the oxidative dimerization of an arylpyruvic acid, followed by condensation with a 2-arylethylamine to form the key 1,4-dicarbonyl intermediate which then cyclized to the pyrrole core. nih.gov These initial syntheses marked the beginning of a sustained interest in developing more efficient and flexible routes to this class of compounds, with later methodologies focusing on improving yields and accommodating a wider range of substituents. nih.gov

Pyrrole-Based Cyclization and Coupling Reactions

A common and powerful strategy involves the pre-fabrication of a substituted pyrrole ring, which then undergoes further reactions to complete the pentacyclic system. mdpi.com This approach offers modularity, allowing for the introduction of various aryl groups through cross-coupling reactions.

One of the key methods for forming the pyrrole core is the Hinsberg-type pyrrole synthesis . This reaction was a cornerstone in the first total synthesis of lamellarin α 20-sulfate by Iwao's group. nii.ac.jpnih.gov In this route, a substituted 2-arylethylamine (derived from DOPA) is reacted with a dialkyl oxalate (B1200264) to form a highly functionalized pyrrole, which serves as a scaffold for subsequent arylations. nii.ac.jpnih.gov

Another significant method is [3+2] cycloaddition . This strategy often involves the in-situ formation of an azomethine ylide from an isoquinolinium salt, which then reacts with a dipolarophile to construct the pyrrole ring fused to the isoquinoline system. mdpi.com This approach was notably used in the solid-phase synthesis of lamellarins U and L. mdpi.comnih.gov

Cyclocondensation reactions also feature prominently. The method developed by Peschko involves the condensation of arylpyruvic acids with 2-arylethylamines to form 3,4-diarylpyrrole-2,5-dicarboxylic acids, which are key intermediates for lamellarins like G and K. mdpi.comnih.gov

Isoquinoline and Coumarin Precursor Strategies

Syntheses can also commence from isoquinoline or coumarin fragments. As mentioned, the very first lamellarin synthesis by Ishibashi started with an isoquinoline derivative. nih.govnih.gov The key step was the formation of the pyrrole ring onto the isoquinoline scaffold through an N-ylide-mediated cycloaddition, demonstrating the utility of this precursor. nih.gov

Alternatively, coumarin derivatives have been utilized as starting materials. In one approach, a 3-nitrocoumarin (B1224882) is reacted with a 1-benzylisoquinoline (B1618099) in the presence of a Lewis acid like aluminum chloride. mdpi.com This reaction proceeds through a series of intermediates to construct the fused pyrrolo[2,1-a]isoquinoline (B1256269) core, ultimately yielding the lamellarin framework. mdpi.com

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are arguably the most crucial and widely used methods in modern lamellarin synthesis. mdpi.com This reaction is instrumental in forming the carbon-carbon bonds between the central pyrrole ring and its aryl substituents at the C-3 and C-4 positions.

The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving three main steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

Transmetalation: The aryl group from an organoboron reagent (like a boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

This methodology was central to the first total synthesis of lamellarin α 20-sulfate. nii.ac.jpnih.gov Iwao and colleagues used a stepwise, regioselective Suzuki-Miyaura coupling strategy. They started with a pyrrole derivative containing two different leaving groups (e.g., a bromide and a triflate) or performed sequential halogenations, allowing for the controlled and directed introduction of different arylboronic acids to build the unsymmetrically substituted 3,4-diarylpyrrole core required for lamellarin α. mdpi.comnii.ac.jpnih.govnih.gov The flexibility of this reaction has enabled the synthesis of a wide variety of lamellarin analogues. nih.govresearchgate.net

Direct Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a more reactive organometallic species. wikipedia.org This reaction, typically involving organolithium reagents like n-butyllithium or tert-butyllithium, is kinetically fast and proceeds by exchanging a halogen (usually bromine or iodine) on a substrate with the metal from the reagent. wikipedia.org

This strategy has been effectively applied to lamellarin synthesis. For instance, Cironi, Albericio, and Álvarez utilized a direct metal-halogen exchange as a key step in the solid-phase total synthesis of lamellarins U and L. mdpi.com By treating a brominated pyrrole derivative with an organolithium reagent, they generated a lithiated pyrrole intermediate. This highly nucleophilic species could then undergo subsequent reactions, such as intramolecular cyclization, to form the pentacyclic lamellarin core. mdpi.com This method provides a powerful way to activate specific positions on the pyrrole ring for bond formation. nih.gov

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. frontiersin.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors, aligning with the principles of green chemistry. frontiersin.orgnih.gov

This paradigm has been successfully applied to the synthesis of the lamellarin core. A notable example is a four-component reaction that constructs the coumarin-fused pyrrolo[2,1-a]isoquinoline skeleton. researchgate.netresearchgate.net This reaction brings together an isoquinoline, ethyl bromoacetate, an o-hydroxybenzaldehyde, and nitromethane (B149229) in a one-pot process. researchgate.net Such an approach allows for the expedient assembly of the complex lamellarin framework, avoiding the multiple steps of purification and isolation often required in more linear synthetic sequences. researchgate.net

Chemical Derivatization and Analogue Synthesis

The synthesis of Lamellarin α 20-sulfate and its analogues is a complex process that allows for the exploration of structure-activity relationships. Researchers have developed various methods to modify the core lamellarin structure, particularly through the introduction and manipulation of sulfate (B86663) groups.

Directed Sulfation Methods for the 20-Position

The initial total synthesis of Lamellarin α 20-sulfate showcased a strategic approach to selectively introduce a sulfate group at the 20-position. nii.ac.jp A key aspect of this synthesis involved the differential protection of the 13-OH and 20-OH groups of the lamellarin α core, using isopropyl and benzyl (B1604629) groups respectively. nii.ac.jp The synthesis proceeded through a sequence that included the debenzylation of the 20-OBn, followed by 2,2,2-trichloroethylsulfation of the newly exposed 20-OH group. nii.ac.jp The final steps involved the deprotection of the 13-O-isopropyl group and a reductive cleavage of the 2,2,2-trichloroethyl ester to yield the target molecule. nii.ac.jp

Another approach involved the use of a common intermediate with two different protecting groups: a benzyl group for the 7-hydroxy coumarin moiety and a methoxymethyl (MOM) group for the 3-hydroxyphenyl moiety. mdpi.com Hydrogenolysis of this intermediate to reveal the hydroxycoumarin derivative, followed by reaction with 2,2,2-trichloroethyl chlorosulfate, and subsequent deprotection steps, also successfully yielded Lamellarin α 20-sulfate. mdpi.com

Preparation of Di-Sulfated Analogues (e.g., 13,20-disulfate)

The preparation of di-sulfated analogues, such as Lamellarin α 13,20-disulfate, has been accomplished to further investigate the impact of sulfation on the molecule's properties. mdpi.comnih.govnih.gov One synthetic route involved the deprotection of the MOM group of an intermediate to yield lamellarin α. mdpi.com This was then treated with a pyridine-SO₃ complex, followed by ion exchange and purification to produce Lamellarin α 13,20-disulfate in an 8% total yield. mdpi.com Another reported method by Faulkner and co-workers involved the treatment of lamellarin α with DMF·SO₃ in a mixture of DMF/pyridine to give the 13,20-disulfate in 83% yield; however, this method was not successful for selective mono-sulfation. nih.gov

Synthesis of Ring-Opened Lamellarin α 20-Sulfate Analogues

To further probe the structural requirements for biological activity, ring-opened analogues of Lamellarin α 20-sulfate have been synthesized. nih.govnih.gov These analogues lack the complete pentacyclic core of the natural lamellarins. Studies have revealed that these ring-opened lamellarin sulfate analogues, unlike their cyclized counterparts, did not significantly affect HIV-1 vector infection in the concentrations tested, highlighting the importance of the rigid, pentacyclic lamellarin core for this specific biological activity. nih.gov

Analytical Methodologies for Lamellarin α 20 Sulfate 1 Research

Advanced Spectroscopic Techniques for Structural Characterization

The definitive identification and structural characterization of Lamellarin α 20-sulfate(1-) are accomplished through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the complex polycyclic structure of lamellarins. researchgate.netnih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to map the intricate network of protons and carbons, ultimately revealing the complete chemical structure of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) is another critical tool, providing the exact molecular weight and elemental composition of Lamellarin α 20-sulfate(1-). researchgate.netnih.gov This information is crucial for confirming the molecular formula and identifying the presence of the sulfate (B86663) group.

Single-crystal X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, provided that suitable crystals can be grown. researchgate.netnih.gov This technique provides precise coordinates of each atom in the crystal lattice, offering a definitive structural proof.

The structural determination of Lamellarin α 20-sulfate(1-) was achieved through the analysis of spectroscopic data. nih.gov

Chromatographic Separation and Purification Protocols

The isolation of Lamellarin α 20-sulfate(1-) from its natural source, typically marine ascidians, or its purification from synthetic reaction mixtures, necessitates the use of various chromatographic techniques. researchgate.netnih.gov The choice of method depends on the complexity of the mixture and the desired purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of lamellarins. researchgate.netnih.gov Reversed-phase HPLC, often with a C18 column, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govmdpi.com Ion-pairing reagents, like sodium octanesulfonate, may be added to the mobile phase to improve the retention and separation of the charged sulfate compound. nih.gov

Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is also frequently utilized for the initial purification steps. researchgate.netnih.govresearchgate.net These methods are effective for separating compounds based on their polarity and size, respectively.

The purification of Lamellarin α 20-sulfate(1-) can be achieved through methods including ion exchange with Amberlite followed by purification using Sephadex. nih.govmdpi.com

Quantitative Bioanalytical Assays for Potency and Efficacy Determination

To evaluate the biological activity of Lamellarin α 20-sulfate(1-), a variety of quantitative bioanalytical assays are employed. These assays are designed to measure the compound's ability to inhibit specific biological targets and exert its therapeutic effects in cellular and in vitro systems.

As an inhibitor of HIV-1 integrase, the potency of Lamellarin α 20-sulfate(1-) is often determined using in vitro integrase inhibition assays. nih.govmdpi.comnih.gov These assays measure the compound's ability to block the enzymatic activity of purified HIV-1 integrase, with IC₅₀ values indicating the concentration required to inhibit 50% of the enzyme's activity. mdpi.com For instance, Lamellarin α 20-sulfate was found to inhibit the terminal cleavage and strand transfer activities of HIV-1 integrase with IC₅₀ values of 16 µM and 22 µM, respectively. mdpi.comnih.gov

Cell-based assays are crucial for assessing the efficacy of Lamellarin α 20-sulfate(1-) in a more biologically relevant context. nih.gov Single-round HIV-1 vector infection assays are used to investigate the anti-HIV-1 activity of the compound. nih.gov The MAGI (multinuclear activation of a galactosidase indicator) cell assay is another method used to test the inhibition of early steps of HIV replication. nih.gov

Further studies have utilized assays to understand the compound's mechanism of action. For example, its effect on HIV-1 Env-mediated cell-cell fusion has been investigated. nih.gov To determine the impact on the interaction between HIV-1 vector particles and target cells, the amounts of HIV-1 p24 protein in cell lysates are measured by ELISA. researchgate.net Time-of-addition experiments, where the compound is added at different time points during the viral infection process, help to pinpoint the specific stage of the viral life cycle that is inhibited. researchgate.net

The cytotoxic effects of Lamellarin α 20-sulfate(1-) and its analogs are evaluated using assays like the MTT assay, which measures cell viability. researchgate.net

| Assay Type | Target/Purpose | Key Findings |

| In vitro HIV-1 Integrase Inhibition Assay | Measures inhibition of purified HIV-1 integrase activity. | Lamellarin α 20-sulfate inhibits both terminal cleavage and strand transfer activities. mdpi.comnih.gov |

| Single Round HIV-1 Vector Infection Assay | Investigates anti-HIV-1 activity in a cell-based system. | All tested lamellarin sulfates with a pentacyclic core showed anti-HIV-1 activity. nih.gov |

| MAGI Indicator Cell Assay | Tests for inhibition of early steps of HIV replication. | Lamellarin α 20-sulfate was found to inhibit the early stages of HIV replication. nih.gov |

| HIV-1 Env-mediated Cell-Cell Fusion Assay | Determines the effect on viral entry. | Lamellarin sulfates were found to suppress this fusion process. nih.gov |

| ELISA for HIV-1 p24 | Quantifies the interaction between HIV-1 particles and target cells. | Used to measure the effect of the compound on this interaction. researchgate.net |

| Time-of-Addition Experiment | Pinpoints the stage of the viral life cycle that is inhibited. | Helps to elucidate the mechanism of antiviral action. researchgate.net |

| MTT Assay | Measures cell viability to assess cytotoxicity. | Lamellarin α and lamellarin H showed good potency and selectivity in HeLa cells. researchgate.net |

Microscopic Techniques for Cellular Localization and Target Engagement Studies

Understanding where Lamellarin α 20-sulfate(1-) localizes within a cell and how it interacts with its target is crucial for elucidating its mechanism of action. Microscopic techniques play a vital role in these investigations.

Confocal laser scanning microscopy is a powerful tool used to visualize the cellular uptake and distribution of fluorescently labeled compounds. nih.gov Studies using this technique have indicated that the hydrophilic nature of lamellarin sulfates, including Lamellarin α 20-sulfate(1-), results in limited incorporation into cells. nih.govnih.gov This finding suggests that for some of its antiviral activities, the compound may act at the cell surface or during the viral entry process, rather than needing to enter the cell to reach an intracellular target. nih.govnih.gov

While direct visualization of target engagement at the molecular level within a cell is challenging, microscopic techniques can provide indirect evidence. For example, by observing the cellular consequences of target inhibition, such as changes in the localization of viral components or alterations in cellular morphology, researchers can infer target engagement.

The synthesis of Lamellarin α 20-sulfate has been reported, starting from a penta-substituted pyrrole (B145914). mdpi.com

Biosynthesis and Chemical Ecology of the Lamellarin Class of Alkaloids

Putative Biosynthetic Pathways Leading to Lamellarins

The precise biosynthetic pathway for lamellarins has not been fully elucidated in vivo, but plausible routes have been proposed based on biomimetic syntheses and the analysis of their chemical structures. rsc.orgthieme-connect.de The central feature of all lamellarins is a 3,4-diaryl-substituted pyrrole (B145914) ring, which is believed to originate from amino acid precursors. nih.gov

Research suggests that the biosynthesis of the lamellarin core likely involves precursors such as arylpyruvic acids. rsc.orgthieme-connect.de A proposed biogenetic pathway starts with two molecules of a tyrosine derivative, specifically 4-hydroxyphenylpyruvic acid. rsc.org Through a series of reactions including transamination and condensation, these precursors are thought to construct the foundational pyrrole ring. rsc.org Synthetic chemistry has supported this hypothesis, with successful biomimetic syntheses of lamellarin G trimethyl ether and other lamellarin-type alkaloids utilizing the reaction between arylpyruvic acids and 2-arylethylamines as a key step to form the 3,4-diarylpyrrole skeleton. thieme-connect.de

The construction of the complex polycyclic systems of Type I lamellarins is believed to proceed from the simpler, non-fused Type II core. rsc.org This subsequent formation involves intramolecular cyclization and condensation reactions to build the additional fused rings. Synthetic strategies often mimic these proposed steps, employing methods like metal-catalyzed cross-coupling, [3+2] cycloaddition, and lactonization to assemble the final pentacyclic structure from pyrrole, isoquinoline (B145761), or coumarin (B35378) starting materials. mdpi.com The synthesis of Lamellarin D, for example, has been achieved in a short and efficient manner starting from pyruvic acid, further highlighting the likely role of such molecules as key biosynthetic intermediates. rsc.org

Table 1: Key Precursors and Intermediates in Putative Lamellarin Biosynthesis

| Precursor/Intermediate | Proposed Role |

|---|---|

| Tyrosine / 4-hydroxyphenylpyruvic acid | Provides the initial carbon framework for the pyrrole ring and its aryl substituents. nih.govrsc.org |

| 3,4-Diarylpyrrole Core | The foundational structure for all lamellarins, formed from the condensation of precursors. nih.govrsc.org |

Role of Symbiotic Microorganisms in Natural Product Production

The wide distribution of lamellarins across distantly related marine phyla, such as Mollusca, Porifera (sponges), and Chordata (ascidians), strongly suggests a microbial origin for these compounds. nih.govnih.gov It is a common phenomenon in marine environments that complex secondary metabolites isolated from invertebrate hosts are actually produced by their associated symbiotic microorganisms. nih.govresearchgate.netrsc.org

The rationale for a symbiotic origin is further supported by the fact that many compounds first found in ascidians are very similar or identical to metabolites from cultivated bacteria. nih.govnih.gov The production of these compounds is often essential for the host-microbe interaction, and in return, the host provides a stable environment for the symbionts. researchgate.netnih.gov The production of potent natural products like the lamellarins is likely a result of this intricate and long-standing chemical relationship between marine invertebrates and their resident microbial communities. nih.govresearchgate.net

Ecological Significance and Defensive Functions in Marine Organisms

Marine invertebrates, particularly sessile organisms like sponges and ascidians, lack physical means of defense and often rely on potent chemical compounds to deter predators, prevent overgrowth by other organisms (fouling), and compete for space. mdpi.comresearchgate.netnih.gov Lamellarins and related pyrrole-derived alkaloids are a key part of this chemical arsenal, exhibiting feeding deterrence among their diverse biological activities. nih.gov

Studies have shown that related compounds, such as the didemnimides, provide a significant chemical defense for their ascidian hosts against carnivorous fish. nih.gov In laboratory and field assays, these metabolites have been shown to deter feeding at their natural concentrations. nih.gov This defensive function is crucial for the survival of these soft-bodied animals in predator-rich environments like coral reefs. nih.gov

The allocation of these chemical defenses within the organism often aligns with the Optimal Defense Theory, which posits that defenses are concentrated in the most valuable or vulnerable tissues. nih.gov For many sponges, this means higher concentrations of defensive metabolites are found in the outer layer (ectosome), which is the first point of contact for predators. nih.gov The production of lamellarins by ascidians and sponges is a clear example of how marine organisms utilize complex secondary metabolites to navigate the intense competitive pressures of their environment, ensuring their survival and reproductive success. mdpi.comresearchgate.net

Table 2: Ecological Roles of Lamellarin-Class Alkaloids

| Ecological Function | Description | Organism Type |

|---|---|---|

| Chemical Defense | Deters feeding by predators such as fish. nih.gov | Ascidians, Sponges, Molluscs |

| Antifouling | Prevents the settlement and growth of other marine organisms on the host's surface. researchgate.net | Sponges, Ascidians |

| Interspecies Competition | Inhibits the growth of nearby competing organisms, securing living space. researchgate.net | Sponges, Ascidians |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lamellarin α 20-sulfate |

| Lamellarin G trimethyl ether |

| Lamellarin D |

Future Research Directions and Translational Potential

Computational Chemistry and Rational Design of Improved Analogues

Computational chemistry offers a powerful tool for the rational design of Lamellarin alpha 20-sulfate analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. Molecular dynamics (MD) simulations have been employed to model the interactions between lamellarin derivatives and their biological targets. For instance, MD simulations have been used to study the interaction between Lamellarin alpha 20-sulfate and viral proteins, providing insights into its mechanism of action. researchgate.net Such computational models can predict how structural modifications to the lamellarin core might influence binding affinity and specificity.

Future efforts will likely focus on:

Target-Based Design: Using the crystal structures of targets like HIV-1 integrase and various protein kinases, computational docking studies can screen virtual libraries of novel lamellarin analogues. researchgate.netmdpi.com This approach facilitates the design of compounds with optimized interactions with the target's active site.

Pharmacophore Modeling: Developing pharmacophore models based on the known structure-activity relationships (SAR) of active lamellarins. This can guide the synthesis of analogues with a higher probability of biological activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial. A significant challenge for sulfated lamellarins is their limited cell permeability. nih.gov Computational tools can help design non-sulfated bioisosteres or pro-drug strategies to overcome this limitation while retaining activity. For example, replacing the critical sulfate (B86663) group with other functionalities that mimic its role but improve cell uptake is a key area for design. nih.gov

Development of Novel Synthetic Methodologies for Accessing Diverse Lamellarin Structures

The complex, polycyclic structure of lamellarins presents a considerable synthetic challenge. While numerous total syntheses have been accomplished, future work is directed towards more efficient, flexible, and scalable synthetic routes that allow for the rapid generation of diverse analogues for biological screening. mdpi.com

Key areas of development include:

Convergent Synthesis: Strategies that build complex molecules by joining smaller, pre-synthesized fragments are often more efficient. Many modern syntheses of lamellarins employ this approach, frequently centering on the construction of the core pyrrole (B145914) ring. mdpi.comnih.gov

Novel Ring-Forming Reactions: The development of new reactions to construct the heterocyclic core is paramount. Methodologies like the Barton-Zard reaction for pyrrole synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), and C-H activation/arylation have been instrumental in improving synthetic efficiency. mdpi.comrsc.orgacs.org

Diversity-Oriented Synthesis: This approach aims to create large libraries of structurally diverse compounds from a common intermediate. Applying this to the lamellarin scaffold would enable a more comprehensive exploration of the chemical space around the natural product, potentially uncovering analogues with novel biological activities. nih.gov For instance, a flexible route developed for lamellarin D analogues allowed for the creation of a wide range of C-1 substituted derivatives through late-stage functionalization. acs.org

| Synthetic Strategy | Key Reactions | Advantage |

| Biomimetic Synthesis | Oxidative cyclizations | Mimics natural biosynthetic pathways. |

| Pyrrole-First Approach | Halogenation/Suzuki cross-coupling, Hinsberg-type synthesis | Allows for sequential and controlled introduction of aryl groups. acs.org |

| Isoquinoline-First Approach | N-ylide-mediated pyrrole formation, Lactonization | Builds the pyrrole ring onto a pre-existing isoquinoline (B145761) fragment. mdpi.com |

| Multi-Component Reactions | [3+2] cycloaddition reactions | Assembles complex pyrrolidine (B122466) structures in a single step, which can then be oxidized to the target pyrrole. nih.gov |

Exploration of Additional Biological Targets and Therapeutic Applications

Originally identified as a potent and selective inhibitor of HIV-1 integrase, Lamellarin alpha 20-sulfate and its relatives have since been shown to interact with multiple biological targets. mdpi.comnih.gov The exploration of these and other potential targets is a vibrant area of research.

Known and Potential Biological Targets for Lamellarins:

| Target | Compound(s) | Potential Therapeutic Application |

| HIV-1 Integrase | Lamellarin α 20-sulfate | Antiretroviral therapy. nih.gov |

| Topoisomerase I (nuclear & mitochondrial) | Lamellarin D, Lamellarin H | Anticancer therapy. mdpi.comnih.gov |

| Protein Kinases (e.g., CDK, GSK-3, DYRK1A) | Various Lamellarins | Anticancer, neurodegenerative diseases. mdpi.com |

| P-glycoprotein (MDR reversal) | Certain Lamellarins | Adjuvant in chemotherapy to overcome multidrug resistance. mdpi.com |

| Viral Envelope Glycoproteins | Lamellarin α 20-sulfate | Broad-spectrum antiviral (e.g., against enveloped RNA viruses). researchgate.net |

| Indoleamine 2,3-dioxygenase (IDO1) | Tsitsikammamine A analogue | Immuno-oncology. nih.gov |

Future research will likely expand into:

Broad-Spectrum Antiviral Activity: The ability of Lamellarin alpha 20-sulfate to inhibit HIV entry suggests it may act on viral envelope-mediated fusion. researchgate.netnih.gov This mechanism could be effective against a range of other enveloped viruses, such as influenza, coronaviruses (e.g., SARS-CoV-2), and Zika virus, making it a candidate for development as a broad-spectrum antiviral agent. bohrium.com

Immuno-oncology: The discovery that a related alkaloid inhibits IDO1, a key target in cancer immunotherapy, opens a new avenue for lamellarin analogues. nih.gov Screening lamellarin libraries against other immuno-oncology targets could yield novel therapeutics.

Neurodegenerative Diseases: The inhibition of kinases like GSK-3 and DYRK1A by some lamellarins suggests potential applications in diseases like Alzheimer's, where these kinases are implicated. mdpi.com

The key will be to achieve selectivity. While multi-target drugs can be effective, particularly in cancer, understanding which targets are most critical for a desired therapeutic effect and designing analogues with a refined activity profile is a major goal. mdpi.com

Advancements in Sustainable Production and Supply for Research Purposes

The low natural abundance of lamellarins makes their isolation from marine sources unsustainable for large-scale research or clinical development. bohrium.comnih.gov Therefore, robust and sustainable production methods are essential.

Future progress in this area relies on:

Green Chemistry Principles: Incorporating green chemistry principles, such as using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and employing energy-efficient methods like microwave-assisted synthesis, can reduce the environmental impact of production. researchgate.net

Biocatalysis and Metabolic Engineering: While chemically complex, the biosynthesis of lamellarins originates from simple amino acid precursors (DOPA). nih.gov Future advancements could involve identifying the biosynthetic gene clusters from the source organisms (or their symbionts) and heterologously expressing them in microbial hosts like E. coli or yeast. This would enable scalable and sustainable production through fermentation, a long-term goal for many complex natural products.

Q & A

Basic: What are the critical steps in synthesizing lamellarin alpha 20-sulfate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves a multi-step sequence: (1) Suzuki-Miyaura coupling to construct the pyrrole core, (2) lactonization to form the pentacyclic scaffold, and (3) regioselective sulfation at the C20 position. Key challenges include maintaining regioselectivity during sulfation and avoiding side reactions during oxidative biaryl coupling. For example, the use of phenyliodine bis(trifluoroacetate) (PIFA) ensures efficient biaryl coupling, while Taylor protocol sulfation (using 2,2,2-trichloroethyl sulfate) achieves regioselectivity . Yield optimization (e.g., 54% for biaryl coupling) requires precise control of temperature and stoichiometry .

Basic: How does sulfation at the C20 position influence lamellarin alpha 20-sulfate's anti-HIV-1 activity compared to non-sulfated analogues?

Methodological Answer:

Sulfation at C20 is critical for HIV-1 integrase inhibition while reducing cytotoxicity. Non-sulfated lamellarins (e.g., lamellarin α) lack anti-HIV activity at 10 μM, whereas sulfated derivatives inhibit HIV-1 vector infection in the same concentration range. The sulfate group enhances solubility and target binding, as shown in single-round HIV-1 vector assays using HEK293T cells . Cytotoxicity assays (e.g., MTT) confirm that sulfation lowers toxicity (IC50 > 100 μM for lamellarin sulfates vs. IC50 ~20 μM for non-sulfated analogues) .

Advanced: How can researchers resolve contradictions in reported mechanisms of action (e.g., HIV-1 integrase vs. topoisomerase I inhibition)?

Methodological Answer:

Discrepancies arise from assay design and compound specificity. To address this:

- Comparative profiling : Test lamellarin alpha 20-sulfate in parallel assays for integrase (e.g., strand-transfer inhibition ) and topoisomerase I (e.g., DNA relaxation assays ).

- Structural analysis : Use docking studies to evaluate binding affinity to integrase catalytic core vs. topoisomerase I-DNA complexes.

- Mutagenesis : Engineer HIV-1 strains with integrase mutations (e.g., Q148H) to assess resistance, confirming target specificity . Current data strongly support integrase as the primary target .

Advanced: What experimental strategies optimize structure-activity relationship (SAR) studies for lamellarin sulfates with dual antiviral/antitumor activity?

Methodological Answer:

- Scaffold diversification : Introduce substituents at C13 or C8 while retaining the C20 sulfate. For example, lamellarin U-20-sulfate (C14 methoxy) shows distinct activity vs. lamellarin α-20-sulfate .

- In-silico screening : Use CoMFA/CoMSIA models to predict bioactivity based on electronic (sulfate charge) and steric (pentacyclic core) parameters.

- Dual-activity assays : Test analogues in HIV-1 integrase inhibition and cytotoxicity screens (e.g., NCI-60 cell panel) to identify compounds with therapeutic windows .

Basic: What in vitro assays are standard for evaluating lamellarin alpha 20-sulfate's antiviral efficacy and cytotoxicity?

Methodological Answer:

- Antiviral : Single-round HIV-1 vector infection assays in HEK293T cells, measuring luciferase reporter activity post-infection .

- Cytotoxicity : MTT assays in peripheral blood mononuclear cells (PBMCs) or cancer cell lines (e.g., HCT-116), with IC50 calculated using nonlinear regression .

- Specificity : Counter-screen against unrelated viruses (e.g., influenza A) to confirm HIV-1 specificity .

Advanced: How can researchers address batch-to-batch variability in lamellarin alpha 20-sulfate synthesis for reproducible bioactivity data?

Methodological Answer:

- Quality control : Use HPLC-PDA to monitor purity (>95%) and HRESIMS to confirm molecular weight (m/z 592.0921 for C29H22NO11S⁻) .

- Stability studies : Assess degradation under varying pH/temperature using accelerated stability protocols .

- Standardized protocols : Adopt flow chemistry for Suzuki-Miyaura coupling to improve reproducibility .

Basic: What structural features of lamellarin alpha 20-sulfate are essential for its pentacyclic core bioactivity?

Methodological Answer:

The pentacyclic lamellarin core (benzopyranopyrrole fused to a dihydrocoumarin) is indispensable. Key features:

- Aromatic stacking : The planar core facilitates intercalation into DNA-integrase complexes.

- C20 sulfate : Enhances water solubility and hydrogen bonding with integrase residues (e.g., Asp64, Asp116) .

- C5-C6 unsaturation : Increases rigidity, as seen in NMR data (δH 6.94 for H-7 in lamellarin Y-20-sulfate) .

Advanced: What in vivo models are suitable for preclinical testing of lamellarin alpha 20-sulfate, given limited toxicity in vitro?

Methodological Answer:

- Rodent models : Use humanized NSG mice engrafted with HIV-1-infected PBMCs to evaluate viral load reduction.

- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS and assess organ toxicity (e.g., liver enzymes, renal function).

- BBB penetration : Test CNS distribution using brain-plasma ratio calculations in pharmacokinetic studies, critical for targeting latent HIV reservoirs .

Advanced: How can conflicting cytotoxicity data (e.g., IC50 >100 μM vs. reported apoptosis induction) be reconciled?

Methodological Answer:

- Cell-type specificity : Test across diverse lineages (e.g., leukemia vs. solid tumors). Lamellarin D derivatives show lineage-dependent apoptosis .

- Assay duration : Extend exposure time (e.g., 72 hrs vs. 24 hrs) to detect delayed cytotoxicity.

- Mechanistic studies : Perform caspase-3/7 activation assays and Annexin V staining to distinguish cytostatic vs. apoptotic effects .

Basic: What analytical techniques confirm the regiochemical placement of the sulfate group in lamellarin alpha 20-sulfate?

Methodological Answer:

- NMR : HMBC correlations between H-20 (δH 4.80) and the sulfate group (δS 107 ppm) .

- HRESIMS : Exact mass (m/z 592.0921) matches C29H22NO11S⁻ .

- Enzymatic digestion : Use sulfatases to cleave the sulfate, followed by LC-MS to confirm mass loss (80 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.